Norcarane-3-amine, hydrochloride (also known as bicyclo[4.1.0]heptan-3-amine hydrochloride) is a rigid, bicyclic primary amine salt characterized by a cyclohexane ring fused to a cyclopropane ring [1]. This unique bicyclo[4.1.0]heptane architecture provides a conformationally locked, three-dimensional framework that is highly valued as a structural scaffold and cyclohexane isostere in advanced medicinal chemistry [2]. Procured primarily as a hydrochloride salt to ensure high solubility in polar reaction media and extended shelf-life, this compound serves as a critical building block for the synthesis of metabolically stable active pharmaceutical ingredients (APIs), including conformationally restricted carbocyclic nucleosides and targeted CNS agents.
Substituting Norcarane-3-amine, hydrochloride with a generic, un-fused cyclohexylamine compromises both metabolic stability and target specificity in drug development [1]. Standard cyclohexyl rings undergo rapid chair-to-chair interconversion and are highly susceptible to CYP-mediated aliphatic oxidation, leading to rapid in vivo clearance and elevated off-target receptor binding [2]. The fused cyclopropane ring in the bicyclo[4.1.0]heptane scaffold restricts this flexibility, shielding the core from oxidative degradation and locking the spatial orientation of the amine pharmacophore. Furthermore, attempting to procure and utilize the free base form (bicyclo[4.1.0]heptan-3-amine) instead of the hydrochloride salt introduces severe processability issues, including volatility, susceptibility to atmospheric oxidation, and poor stoichiometric precision during scale-up manufacturing.
The incorporation of the bicyclo[4.1.0]heptane scaffold significantly improves the metabolic profile of resulting APIs compared to flexible cyclohexyl analogs. In comparative microsomal stability assays, bicyclo-fused compounds demonstrate extended half-lives by blocking CYP-mediated aliphatic oxidation pathways that rapidly clear standard cyclohexyl derivatives[1].
| Evidence Dimension | In vitro microsomal half-life (metabolic clearance) |
| Target Compound Data | Bicyclo[4.1.0]heptane scaffolds exhibit prolonged half-lives (e.g., >6 hours in liver microsomal assays). |
| Comparator Or Baseline | Un-fused cyclohexylamine scaffolds (rapid CYP-mediated oxidation resulting in short half-lives). |
| Quantified Difference | Substantial reduction in metabolic clearance rate, maintaining systemic exposure significantly longer than flexible counterparts. |
| Conditions | In vitro liver microsomal stability assay. |
Buyers developing APIs require scaffolds that resist rapid first-pass metabolism; the norcarane core provides a metabolically stable alternative to standard cyclohexyl rings.
The fused cyclopropane ring in Norcarane-3-amine completely inhibits the chair-chair ring flip present in standard cyclohexylamines. This locks the 3-amino group in a defined 3D vector, which has been shown to significantly reduce off-target binding affinities when utilized as a conformationally constrained cyclohexane isostere [1].
| Evidence Dimension | Conformational flexibility (ring-flip barrier) |
| Target Compound Data | Fused cyclopropane ring locks the bicyclo[4.1.0]heptane system into a single dominant conformation. |
| Comparator Or Baseline | Standard cyclohexylamine (rapid chair-chair interconversion at room temperature). |
| Quantified Difference | Near-complete elimination of alternative ring conformations, preventing non-specific receptor interactions. |
| Conditions | Solution-phase conformational dynamics and receptor binding assays. |
Procuring a pre-locked scaffold eliminates the need for complex downstream stereocontrol and minimizes off-target toxicity caused by flexible ring conformers.
For industrial and laboratory scale-up, the physical form of the amine is critical. Norcarane-3-amine hydrochloride is a stable, crystalline solid that allows for exact molar dosing. In contrast, the free base form is prone to volatility and atmospheric degradation, which can lead to significant stoichiometric drift during batch manufacturing[1].
| Evidence Dimension | Handling stability and stoichiometric accuracy |
| Target Compound Data | Hydrochloride salt: Weighable, stable crystalline solid with high polar solvent solubility. |
| Comparator Or Baseline | Free base: Volatile liquid/oil, prone to oxidation and >5% stoichiometric drift during handling. |
| Quantified Difference | Elimination of stoichiometric drift and removal of the requirement for strict inert-atmosphere handling. |
| Conditions | Standard laboratory storage and batch synthesis preparation. |
The hydrochloride salt ensures exact stoichiometric addition and robust shelf-stability, which is critical for reproducible scale-up in pharmaceutical manufacturing.
When used as a replacement for the ribose ring in nucleoside synthesis, the bicyclo[4.1.0]heptane scaffold yields carbocyclic nucleosides with near-total resistance to phosphorylase-mediated glycosidic hydrolysis. This structural modification vastly improves the systemic circulation half-life of antiviral compounds compared to standard N-glycosidic nucleosides [1].
| Evidence Dimension | Hydrolytic stability of the pseudo-glycosidic bond |
| Target Compound Data | Bicyclo[4.1.0]heptane-based carbocyclic nucleosides show extreme resistance to hydrolytic cleavage. |
| Comparator Or Baseline | Standard N-glycosidic linkages in natural nucleosides (rapid enzymatic cleavage). |
| Quantified Difference | Near 100% resistance to enzymatic glycosidic hydrolysis, coupled with increased lipophilicity. |
| Conditions | In vivo and in vitro hydrolytic degradation assays. |
For antiviral and anticancer drug development, this scaffold provides a highly stable backbone that survives systemic circulation significantly better than traditional natural nucleosides.
Norcarane-3-amine, hydrochloride is the ideal starting material for developing highly stable carbocyclic nucleoside analogues. Its rigid structure prevents the hydrolytic cleavage typical of standard N-glycosidic bonds, making it a superior choice for next-generation antiviral and anticancer therapeutics [1].
In drug discovery programs where lead compounds suffer from rapid CYP-mediated clearance due to vulnerable cyclohexyl rings, substituting with the bicyclo[4.1.0]heptane scaffold drastically improves metabolic half-life while maintaining similar steric bulk [2].
For central nervous system (CNS) targets requiring precise 3D spatial orientation of an amine pharmacophore, this compound provides a pre-locked geometry that minimizes the off-target receptor binding commonly seen with flexible aliphatic amines [2].
The hydrochloride salt form provides the necessary handling stability and precise stoichiometry required for multi-step industrial synthesis, serving as a reliable building block for donor-acceptor cyclopropanes and complex fused heterocyclic systems [1].